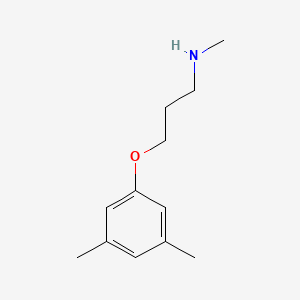

3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine

Description

3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine is a secondary amine derivative featuring a propan-1-amine backbone substituted with a 3,5-dimethylphenoxy group at the third carbon and a methyl group at the nitrogen atom. The 3,5-dimethylphenoxy group is a critical structural motif, often associated with enhanced lipophilicity and receptor binding affinity compared to simpler aromatic substituents .

Properties

IUPAC Name |

3-(3,5-dimethylphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-7-11(2)9-12(8-10)14-6-4-5-13-3/h7-9,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEZRTKRWTWEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629782 | |

| Record name | 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-52-7 | |

| Record name | 3-(3,5-Dimethylphenoxy)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine typically involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent. One common method involves the use of 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol, which is then further reacted with methylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

(a) HBK Series Piperazine Derivatives (HBK14–HBK19)

These compounds (e.g., HBK16, HBK17) share a phenoxypropylpiperazine core but differ in substituents (e.g., chloro, methoxy, or trimethyl groups on the phenoxy ring). Key distinctions:

- HBK17: Contains a 2,5-dimethylphenoxy group, whereas the target compound has 3,5-dimethyl substitution.

- HBK18/19: Feature 2,4,6- and 2,3,5-trimethylphenoxy groups, respectively. Increased methyl substitution enhances hydrophobicity but may compromise metabolic stability due to steric effects on cytochrome P450 enzymes .

Table 1: Structural and Functional Comparison with HBK Series

(b) Desmethyldoxepin Derivatives ()

These impurities (e.g., Desmethyldoxepin Maleate) feature a dibenzo[b,e]oxepin-ylidene group attached to the propan-1-amine chain. Unlike the target compound’s phenoxy group, the fused aromatic system in Desmethyldoxepin confers strong antidepressant activity via serotonin/norepinephrine reuptake inhibition. However, the N-methylpropan-1-amine moiety in both compounds suggests shared metabolic pathways, such as N-demethylation as a primary detoxification route .

(c) (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()

This compound replaces the dimethylphenoxy group with naphthalenyl and thiophenyl substituents. The bulkier aromatic systems likely enhance π-π stacking interactions with receptors but reduce solubility, necessitating formulation adjustments compared to the target compound’s simpler phenoxy group .

Organosilica-Based Amines ()

Compounds like TA (3-(triethoxysilyl)-N-methylpropan-1-amine) and QA (3-(triethoxysilyl)-N,N-dimethylpropan-1-amine) share the N-methylpropan-1-amine backbone but incorporate triethoxysilyl groups for membrane applications. Key differences:

- The target compound’s phenoxy group enables pharmaceutical activity, whereas triethoxysilyl groups in TA/QA facilitate covalent bonding in silica matrices, making them unsuitable for drug delivery but ideal for gas-separation membranes .

- The N-methyl group in TA vs. N,N-dimethyl in QA impacts basicity: TA (pKa ~9.5) is more protonatable than QA (pKa ~10.2), influencing solubility and reactivity in aqueous environments .

Stereochemical Considerations ()

Enantiomers like (–)-N-((3,5-dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine demonstrate the importance of stereochemistry in biological activity. While the target compound lacks a chiral center, its 3,5-dimethylphenoxy group’s symmetry may prevent enantiomer-related variability in efficacy, simplifying synthesis and quality control compared to chiral analogs .

Biological Activity

3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine is a compound that has garnered interest in various biological and medicinal chemistry contexts due to its unique structural features. This article reviews its biological activity, mechanism of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a phenoxy group substituted at the 3 and 5 positions with methyl groups, linked to an N-methylpropan-1-amine moiety. This unique structure is hypothesized to influence its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The phenoxy group can engage with hydrophobic pockets in proteins, while the amine group may form hydrogen bonds or ionic interactions, modulating the activity of these proteins.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with various enzymes, influencing metabolic pathways. For instance, studies have shown that such compounds may act as inhibitors or modulators in enzymatic reactions.

Pharmacological Potential

The compound's pharmacological potential has been explored in several studies:

- CNS Penetration : A study assessed the CNS penetration of related compounds using biodistribution studies in mice. It was found that certain derivatives could significantly enhance brain concentrations compared to unmodified versions .

- Binding Affinity : Interaction studies suggest that the compound may exhibit binding affinity for specific biological targets, although detailed studies are still required to elucidate these interactions fully.

Case Studies

- Inhibition Studies : In vitro assays have demonstrated that related compounds can inhibit specific enzyme activities, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.

- Biodistribution Analysis : A biodistribution study highlighted that prodrugs derived from similar structures showed enhanced delivery to the brain, indicating a potential for developing CNS-active drugs .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, we compare it with structurally related compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | Similar phenoxy group; different methyl position | Potentially different biological activity |

| 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine | Similar structure; different substitution pattern | Varying interactions with biological targets |

| 4-(2-Methylphenoxy)-N,N-dimethylbutanamide | Dimethylamide instead of amine | Different functional group leading to unique reactivity |

This table illustrates how variations in substitution patterns can lead to differences in biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.